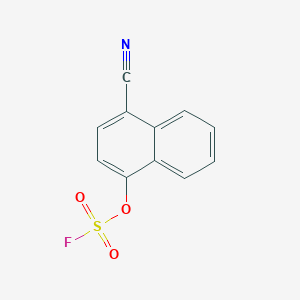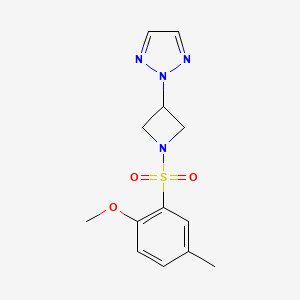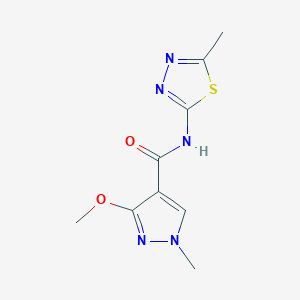![molecular formula C21H26N10O2S B2751227 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-33-9](/img/structure/B2751227.png)
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, and the various substituents would add steric bulk and potentially influence the compound’s overall conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ethylpiperazinyl group might be involved in reactions with acids or bases, and the sulfanylethyl group might participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanylethyl group and the basic piperazine ring might make the compound soluble in polar solvents .科学的研究の応用
Analgesic and Anti-inflammatory Properties
New derivatives of purine-2,6-dione have shown significant analgesic and anti-inflammatory activities in pharmacological evaluations. For example, benzylamide and phenylpiperazinamide derivatives displayed stronger analgesic effects than acetylic acid, a reference drug, in both writhing and formalin tests. These compounds also exhibited phosphodiesterase (PDE) inhibitory activity, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Psychotropic Activity
Another area of research has focused on the psychotropic potential of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione. These compounds have been evaluated for their affinity towards serotonin (5-HT) receptors and demonstrated anxiolytic and antidepressant properties in animal models. Notably, certain derivatives acted as mixed ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant-like effects and anxiolytic-like activity in behavioral assays (Chłoń-Rzepa et al., 2013).
Antidepressant and Anxiolytic-like Activity
Further studies on 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives with diversified 5-HT1A receptor functional profiles have highlighted their antidepressant and anxiolytic-like activities. These compounds showed promising results in mouse forced swim tests and four-plate tests, comparable or even superior to reference drugs like imipramine and diazepam (Partyka et al., 2015).
Structure-Activity Relationships and Molecular Studies
Structural optimization and molecular studies of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives have been conducted to develop reversible kinase inhibitors targeting EGFR mutations. These studies have led to the identification of compounds with significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, highlighting the therapeutic potential of these derivatives in targeting both EGFR-activating and resistance mutations (Yang et al., 2012).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been found to interact withCasein kinase II subunit alpha , a protein kinase involved in various cellular processes such as DNA repair, cell cycle control, and circadian rhythms.
Biochemical Pathways
Given its potential interaction with casein kinase ii, it may influence pathways regulated by this kinase, including cell cycle control and dna repair .
Result of Action
Modulation of casein kinase ii activity could potentially influence cell cycle progression, dna repair mechanisms, and other cellular processes .
特性
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N10O2S/c1-3-28-9-11-29(12-10-28)19-22-17-16(18(32)23-20(33)27(17)2)30(19)13-14-34-21-24-25-26-31(21)15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,23,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHKBWHKUTTZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)



![1-methyl-1H-benzo[d]imidazol-5-yl cinnamate](/img/structure/B2751157.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)
![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

